4-(4-fluorobenzyl)-3-methyl-5-((R)-pyrrolidin-2-yl)-4H-1,2,4-triazole
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Overview
Description
4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorobenzyl group, a methyl group, and a pyrrolidinyl group attached to the triazole ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a reductive amination reaction involving pyrrolidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidinyl group.
Reduction: Reduction reactions can occur at the triazole ring or the fluorobenzyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the triazole ring can lead to the formation of a dihydrotriazole derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between triazole derivatives and biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, and this compound may exhibit similar properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties of the triazole ring and the fluorobenzyl group.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity, while the pyrrolidinyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole
- 4-(4-methylbenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole
- 4-(4-methoxybenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole
Uniqueness
The presence of the fluorobenzyl group in 4-(4-fluorobenzyl)-3-methyl-5-(®-pyrrolidin-2-yl)-4H-1,2,4-triazole distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound a valuable candidate for further research and development in various fields.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c1-10-17-18-14(13-3-2-8-16-13)19(10)9-11-4-6-12(15)7-5-11/h4-7,13,16H,2-3,8-9H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJLNLVIPSREO-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)F)C3CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1CC2=CC=C(C=C2)F)[C@H]3CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677283 |
Source
|
Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-19-0 |
Source
|
Record name | 4-[(4-Fluorophenyl)methyl]-3-methyl-5-[(2R)-pyrrolidin-2-yl]-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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